molecular formula C12H20O2 B043148 Ethyl chrysanthemate CAS No. 97-41-6

Ethyl chrysanthemate

Cat. No. B043148
Key on ui cas rn: 97-41-6
M. Wt: 196.29 g/mol
InChI Key: VIMXTGUGWLAOFZ-UHFFFAOYSA-N
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Patent
US07728165B2

Procedure details

To solution of ethyl chrysanthemumate (200 g) in acetone (1200 mL) at 40-45° C. was added potassium permanganate (KMnO4) (580 g) as a solid in 10 equal portions. After each addition of KMnO4, the exotherm that ensued was allowed to subside before the addition of the next portion of KMnO4. Upon completion of KMnO4 addition, the reaction mixture was stirred for another 4 h. After cooling the reaction mixture to about 10° C., water (1200 mL) was added. The resulting slurry was transferred to a mixture of sodium sulfite (600 g) and water (600 mL) with a 400 mL water rinse. The reaction mixture was cooled to 10° C., and 98% sulfuric acid (400 mL) while maintaining the temperature below 30° C. The layers were separated and the aqueous layer was extracted with methyl tert-butyl ether (MTBE) (800 mL). The organic solutions were combined and any water that settled was removed. The organic solution was concentrated under atmospheric pressure and about 700 mL. MTBE (800 mL) was added and the mixture was concentrated again to about 700 mL. The hot solution was cooled to about 50° C. and MTBE (800 mL) was added. The MTBE solution was cooled further to 10° C. and 25% NaOH solution (456 mL) was added while maintaining the temperature below 25° C. The aqueous layer was separated and then heated at 50° C. After 2 h, the mixture was cooled to 5° C. and acidified to pH 2-3 with 35% HCl solution (about 340 mL). The aqueous mixture was extracted twice with EtOAc (1000 mL+500 mL). The EtOAc layer was concentrated under atmospheric pressure to about 600 mL whereupon toluene (1000 mL) was added. Further concentration of this solution under reduced pressure to about 600 mL led to the precipitation of the product. The suspension was cooled to 5° C., filtered, and the filter cake washed with 100 mL of toluene. The wet product was dried under reduced pressure to give 100 g of caronic acid as a mixture of the cis- and trans-isomers.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
580 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1200 mL
Type
reactant
Reaction Step Five
Quantity
600 g
Type
reactant
Reaction Step Six
Name
Quantity
600 mL
Type
reactant
Reaction Step Six
Name
Quantity
400 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC[O:3][C:4]([CH:6]1[C:8]([CH3:10])([CH3:9])[CH:7]1[CH:11]=C(C)C)=[O:5].[Mn]([O-])(=O)(=O)=[O:16].[K+].[OH2:21].S([O-])([O-])=O.[Na+].[Na+]>CC(C)=O>[CH3:9][C:8]1([CH3:10])[CH:7]([C:11]([OH:16])=[O:21])[CH:6]1[C:4]([OH:3])=[O:5] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
CCOC(=O)C1C(C1(C)C)C=C(C)C
Name
Quantity
580 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
1200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Five
Name
Quantity
1200 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
600 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
600 mL
Type
reactant
Smiles
O
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for another 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
rinse
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
98% sulfuric acid (400 mL) while maintaining the temperature below 30° C
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with methyl tert-butyl ether (MTBE) (800 mL)
CUSTOM
Type
CUSTOM
Details
any water that settled was removed
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated under atmospheric pressure and about 700 mL
ADDITION
Type
ADDITION
Details
MTBE (800 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated again to about 700 mL
TEMPERATURE
Type
TEMPERATURE
Details
The hot solution was cooled to about 50° C.
ADDITION
Type
ADDITION
Details
MTBE (800 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
The MTBE solution was cooled further to 10° C.
ADDITION
Type
ADDITION
Details
25% NaOH solution (456 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 25° C
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
TEMPERATURE
Type
TEMPERATURE
Details
heated at 50° C
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 5° C.
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted twice with EtOAc (1000 mL+500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The EtOAc layer was concentrated under atmospheric pressure to about 600 mL whereupon toluene (1000 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Further concentration of this solution under reduced pressure to about 600 mL led to the precipitation of the product
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 5° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake washed with 100 mL of toluene
CUSTOM
Type
CUSTOM
Details
The wet product was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1(C(C1C(=O)O)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 100 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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